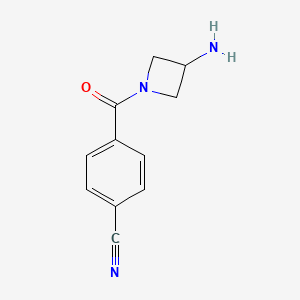

4-(3-Aminoazetidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-aminoazetidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-5-8-1-3-9(4-2-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTYZOOXQZXAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Oxidation and Protection Methods

One classical approach to preparing azetidine derivatives involves oxidation of hydroxyl groups on azetidine rings to ketones, followed by protection steps:

- Starting from 3-hydroxyazetidine-1-carboxylic acid derivatives, oxidation is performed using reagents such as ethanedioyl chloride (oxalyl chloride) in the presence of DMSO and triethylamine to yield 1-tert-butyloxycarbonyl-3-azetidinone.

- Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups is achieved by reacting with di-tert-butyl dicarbonate under mild conditions.

- Crystallization and purification steps involve solvents like hexane and ethyl acetate, with temperature control to optimize yield and purity.

This method, while established, suffers from moderate yields and the use of environmentally unfriendly solvents such as dioxane and DMSO, which pose challenges for scale-up and sustainability.

Alkylation and Cyclization Routes

An alternative method involves alkylation of amines with halogenated precursors followed by cyclization:

- For example, benzylamine is reacted with 1,3-dichloro-2,2-dimethylpropane in DMF in the presence of potassium iodide and sodium carbonate to form 1-benzyl-3,3-dimethoxy-azetidine intermediates.

- Subsequent Boc protection and acid-mediated hydrolysis yield protected azetidine ketones.

- These intermediates can be further elaborated to the desired aminoazetidine derivatives.

This route offers better yields (~58-91%) and avoids some harsh oxidizing conditions.

Radical Photocatalytic Approaches for Azetidine Functionalization

Recent advances have introduced radical strain-release photocatalysis as a mild and selective method to functionalize azetidines:

- Using visible-light photocatalysts, bicyclic azabicyclobutanes (ABB) can be opened via homolytic cleavage to generate radical intermediates at the azetidine core.

- These radicals undergo addition reactions with sulfonyl imines to afford densely functionalized azetidines, including 3-aminoazetidine derivatives.

- Mechanistic studies combining laser flash photolysis and DFT calculations reveal that the process involves energy transfer from the photocatalyst to the sulfonyl imine, followed by radical generation and recombination steps.

- This method allows access to azetidines with two functional exit vectors in high yields under mild conditions, expanding synthetic versatility.

While this approach is innovative and efficient, it requires specialized photocatalysts and light sources, which may limit its immediate industrial application.

Summary Table of Key Preparation Steps and Yields

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine ring oxidation and Boc protection | Oxidation with ethanedioyl chloride, DMSO, triethylamine; Boc protection with di-tert-butyl dicarbonate | ~85 (final) | Moderate yield, uses non-green solvents |

| Alkylation and cyclization | Benzylamine + 1,3-dichloro-2,2-dimethylpropane in DMF, KI, Na2CO3; Boc protection | 58-91 | Higher yield, milder conditions |

| Radical photocatalytic functionalization | Visible-light photocatalysis with ABB and sulfonyl imines | High | Mild, selective, allows diverse functionalization |

| Amide bond formation | Coupling with 4-cyanobenzoic acid derivatives using carbodiimides | Not specified | Standard peptide coupling chemistry |

Research Findings and Considerations

- The traditional oxidation-based methods are well-established but suffer from impurity formation and environmental concerns due to solvents used.

- Alkylation and cyclization routes provide a more efficient and higher-yielding alternative for preparing azetidine intermediates.

- Photocatalytic radical methods represent a cutting-edge approach enabling access to complex azetidine scaffolds with potential for further diversification.

- The amide bond formation step is critical for linking the azetidine to the benzonitrile and typically follows standard peptide synthesis protocols.

- The choice of method depends on the scale, desired purity, available equipment, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoazetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

4-(3-Aminoazetidine-1-carbonyl)benzonitrile is being investigated as a pharmaceutical intermediate. Its unique structure, featuring an azetidine ring and benzonitrile moiety, allows it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents. Research has highlighted its biological activity, suggesting applications in drug design and development for various diseases.

Case Study: Anticancer Activity

A study focused on the synthesis of novel azetidine derivatives demonstrated that compounds similar to this compound exhibited promising anticancer properties. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects, which warrants further investigation into their mechanisms of action and potential clinical applications .

Materials Science

Synthesis of Polymers

In materials science, this compound is utilized in the synthesis of polymers. Its ability to form cross-linked structures under specific conditions makes it valuable in creating materials with unique properties such as enhanced strength and thermal stability. Researchers are exploring its use in developing advanced materials for applications in coatings and composites.

Table 1: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Decomposes above 300 °C |

| Solubility in Solvents | Soluble in DMSO |

Analytical Chemistry

Derivatization Reagent

In analytical chemistry, this compound serves as a derivatization reagent for capillary zone electrophoresis. This application enhances the detection sensitivity of analytes by forming stable derivatives that can be easily separated and quantified. Its effectiveness in improving analytical methods has been documented in several studies .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the benzonitrile group through nucleophilic substitution reactions. Optimized synthetic routes are essential for achieving high yields and purity, often employing catalysts and specific reaction conditions such as temperature and pressure to enhance efficiency.

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues

Key Structural Features and Similarity Scores (from ):

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| 1-Benzhydrylazetidin-3-amine hydrochloride | 0.77 | Replaces benzonitrile with benzhydryl group; retains azetidine-amine core |

| 4-Amino-1-benzylpiperidine-4-carbonitrile | 0.69 | Six-membered piperidine ring instead of azetidine; nitrile at position 4 |

| 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride | 0.65 | Piperidine instead of azetidine; aminopiperidine linked via methylene to benzonitrile |

| (R)-3-(1-Aminopropyl)benzonitrile hydrochloride | 0.63 | Linear aminopropyl chain instead of azetidine |

Analysis:

Key Findings :

Nonlinear Optical (NLO) Properties ()

| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Key Features |

|---|---|---|

| 4-DMDBA (dibenzylideneacetone derivative) | 50 | Extended π-conjugation |

| 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | Ethynyl linker enhances conjugation |

| Target Compound | Not tested | Azetidine’s electron-donating NH2 may reduce conjugation vs. oxazole/ethynyl groups |

Implications :

Receptor Binding ()

Ligand 5FB (PDB ID: 3K6P) :

- Structure: 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile.

- Interactions: Hydrogen bonds with ARG 372; hydrophobic contacts with adjacent residues.

Comparison with Target Compound :

- Both feature benzonitrile for π-stacking.

- Azetidine’s NH2 may mimic 5FB’s thiazolidinone carbonyl in H-bonding but lacks the thiazolidinone’s rigidity.

Insights :

- Azetidine synthesis is less straightforward than imidazole/triazole formation, impacting scalability .

Biological Activity

4-(3-Aminoazetidine-1-carbonyl)benzonitrile, also known by its CAS number 1483540-09-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- CAS Number : 1483540-09-5

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties

- Anticancer Effects

- Enzyme Inhibition

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Effects

The anticancer properties of this compound have been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

| A549 | 6.0 |

In a study focused on the mechanism of action, it was found that the compound inhibits key enzymes involved in DNA replication and repair, leading to reduced cell viability and increased apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes such as DNA polymerases, which play critical roles in cell division and proliferation.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, potentially through mitochondrial pathways.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of various azetidine derivatives, including this compound. The results indicated enhanced activity against proteasomal pathways in human fibroblasts, suggesting a role in promoting protein degradation systems essential for cellular homeostasis.

Case Study 2: Antitumor Activity Assessment

In another investigation focused on anticancer properties, the compound was shown to inhibit cell growth and induce apoptosis through mitochondrial pathways in treated cancer cells. This study reinforced its potential as a therapeutic agent against various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4-(3-Aminoazetidine-1-carbonyl)benzonitrile?

- Methodological Answer : The compound can be synthesized via coupling reactions such as Suzuki or Sonogashira, leveraging aromatic nitrile and azetidine precursors. Key steps include:

- Use of palladium catalysts for cross-coupling reactions (e.g., aryl halides with azetidine derivatives) .

- Protection of the amino group in azetidine to prevent side reactions during carbonyl coupling.

- Purification via column chromatography or recrystallization, with purity validation using HPLC (>97% purity criteria as per industry standards) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzonitrile aromatic protons (δ 7.5–8.0 ppm) and azetidine NH2 protons (δ 1.5–2.5 ppm). Carbonyl carbons appear at ~170 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C11H12N4O: 217.1085, observed: 217.1082) .

- FT-IR : Detect nitrile (C≡N, ~2230 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

Q. What are the primary research applications of this compound?

- Answer :

- Medicinal Chemistry : Intermediate for HIV replication inhibitors (e.g., derivatives with thiazole and tetrahydropyrimidine moieties) .

- Materials Science : Precursor for thermally activated delayed fluorescence (TADF) materials in OLEDs, leveraging its electron-withdrawing nitrile group .

- Catalysis : Ligand design for transition-metal complexes due to azetidine’s rigid structure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dba)2 for coupling efficiency.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition.

- Example Data :

| Derivative | Yield (%) | Key Condition |

|---|---|---|

| 1i | 46 | Pd(PPh3)4, DMF |

| 1l | 22 | Pd(dba)2, THF |

| 1m | 27 | Microwave, 80°C |

| (Adapted from ) |

Q. What methodologies address contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguities .

- Solvent-Corrected Analysis : Account for solvent polarity effects on fluorescence spectra (e.g., bathochromic shifts in acetonitrile vs. toluene) .

- X-ray Crystallography : Resolve steric effects causing unexpected NOE correlations .

Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Substituent Variation : Modify the azetidine’s amino group (e.g., alkylation, acylation) or benzonitrile’s para-position (e.g., halogens, methoxy) .

- Bioactivity Testing : Screen derivatives against target enzymes (e.g., HIV integrase) using IC50 assays.

- Key SAR Insights :

| Derivative | Substituent | IC50 (nM) |

|---|---|---|

| 1i | 3-Hydroxyphenyl | 12.3 |

| 1m | 4-Methoxyphenyl | 8.7 |

| 1n | 3-Methoxyphenyl | 15.4 |

| (Adapted from ) |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.